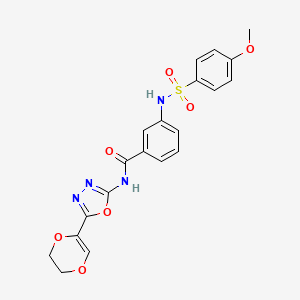

![molecular formula C19H19N5O3S B2745882 2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034371-00-9](/img/structure/B2745882.png)

2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.

BenchChem offers high-quality 2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

- Novel Dihydropyrimidinone Derivatives Synthesis: Enaminones containing morpholine moiety were synthesized and used to obtain dihydropyrimidinone derivatives, demonstrating an efficient method with good yield (Bhat et al., 2018).

- Microwave-Assisted Synthesis: 1-(4-morpholinophenyl) ethanone underwent various reactions under microwave irradiation to produce new compounds with potential antibacterial activity (Merugu et al., 2010).

Biological Activity

- NK(1) Receptor Antagonist Synthesis: An efficient synthesis of the orally active NK(1) receptor antagonist Aprepitant was achieved, utilizing a unique and highly stereoselective process involving a morpholine derivative (Brands et al., 2003).

- Catalytic Reactions: Morpholinone-derived triazolium salts were used to catalyze chemoselective cross-benzoin reactions between aliphatic and aromatic aldehydes (Langdon et al., 2014).

- Anticancer Agent Synthesis: Novel substituted dimethyl-benzo[1,3,5]triazepine derivatives were synthesized, showing promising cytotoxic activities (Abu‐Hashem & Aly, 2017).

- Antituberculosis Activity: Compounds derived from morpholin-4-yl-ethanone were synthesized and displayed potent immunosuppressive and immunostimulatory effects, with significant inhibitory activity against NO generation and cytotoxicity against various cancer cells (Abdel‐Aziz et al., 2011).

Heterocyclic Compounds Synthesis

- New Pyrimidines and Thiazolidinones: Synthesis of novel pyrimidines and thiazolidinones from 1-(4-morpholinophenyl) ethanone with various reagents, leading to compounds with potential biological applications (Chitra et al., 2011).

- Oxazolidinone Antibacterial Agents: Piperazinyl oxazolidinone derivatives were synthesized, demonstrating activity against gram-positive organisms including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).

Chemical Characterisation

- Diheteroaryl Thienothiophene Derivatives: Synthesis and characterization of new diheteroaryl thienothiophene derivatives, expanding the possibilities for novel heterocyclic compounds (Mabkhot et al., 2011).

- Oxime Derivatives Involving Morpholin Groups: Exploration of two oxime derivatives including morpholin groups, offering insights into their crystal structure and interactions (Dinçer et al., 2005).

Mécanisme D'action

Target of Action

Benzoxazole derivatives have been known to exhibit antimicrobial activities , suggesting that their targets could be enzymes or proteins essential for the survival of microorganisms.

Mode of Action

It is known that benzoxazole derivatives can interact with their targets, leading to the inhibition of essential biological processes in the target organisms .

Biochemical Pathways

Given the antimicrobial activities of benzoxazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways essential for the growth and survival of microorganisms.

Result of Action

The compound has been found to exhibit considerable antibacterial and antifungal activity . Specifically, it showed good antimicrobial activity against S. aureus and antifungal activities against Candida albicans MTCC3541 .

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c25-17(12-28-19-22-14-3-1-2-4-16(14)27-19)24-10-13-9-20-18(21-15(13)11-24)23-5-7-26-8-6-23/h1-4,9H,5-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYZRPJOEFQKTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

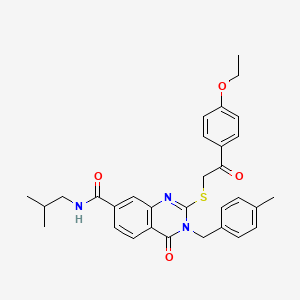

![3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide](/img/structure/B2745799.png)

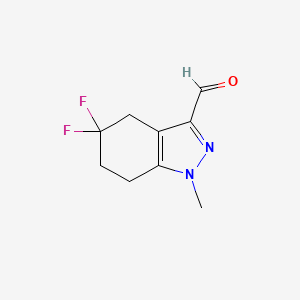

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2745805.png)

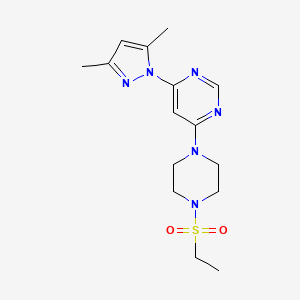

![2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2745806.png)

![Ethyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2745811.png)

![2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2745815.png)